molecular formula C22H28F3N3O7S B14809368 N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide Trifluoroacetic Acid Salt

N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide Trifluoroacetic Acid Salt

Cat. No.: B14809368
M. Wt: 535.5 g/mol
InChI Key: ZJUUWLBJHJUZBH-CMXBXVFLSA-N
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Description

N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide Trifluoroacetic Acid Salt is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide Trifluoroacetic Acid Salt typically involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are commonly employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide Trifluoroacetic Acid Salt undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide Trifluoroacetic Acid Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide Trifluoroacetic Acid Salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its therapeutic potential and guide the development of new drugs.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-isobutylbenzenesulfonamide
  • **N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide

Uniqueness

N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide Trifluoroacetic Acid Salt is unique due to its specific structural features, such as the presence of a nitro group and trifluoroacetic acid salt

Properties

Molecular Formula

C22H28F3N3O7S

Molecular Weight

535.5 g/mol

IUPAC Name

N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H27N3O5S.C2HF3O2/c1-15(2)13-22(14-20(24)19(21)12-16-6-4-3-5-7-16)29(27,28)18-10-8-17(9-11-18)23(25)26;3-2(4,5)1(6)7/h3-11,15,19-20,24H,12-14,21H2,1-2H3;(H,6,7)/t19-,20+;/m0./s1

InChI Key

ZJUUWLBJHJUZBH-CMXBXVFLSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O

Origin of Product

United States

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